molecular formula C11H17N3 B1318140 (6-(Piperidin-1-yl)pyridin-3-yl)methanamine CAS No. 914637-06-2

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B1318140
CAS No.: 914637-06-2
M. Wt: 191.27 g/mol
InChI Key: MZUKRLLNZGCLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine (CAS 914637-06-2) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 . It is a solid that should be stored sealed in a dry environment, ideally between 2-8°C . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules with biological activity. This amine is a key structural component in active research compounds. One significant application is its use in the development of potential therapeutic agents for triple-negative breast cancer (TNBC) . Research has identified analogs built around this chemical scaffold that exhibit potent and selective antiproliferative activity against cell line models of the luminal androgen receptor (LAR) subtype of TNBC . Mechanism of action studies suggest these compounds function by inhibiting the mTORC1 pathway, a critical regulator of cell growth and proliferation . Furthermore, derivatives of this compound are explored in other areas, including as inhibitors of enzymes like glutaminyl-peptide cyclotransferase (QPCT) and its isoform QPCTL, which are investigated as targets for cancer treatment . The piperidine-substituted pyridine structure is a common pharmacophore in drug discovery, underscoring the utility of this intermediate. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to develop novel chemical entities for oncology and other disease areas.

Properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKRLLNZGCLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588623
Record name 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-06-2
Record name 6-(1-Piperidinyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Route

The most common laboratory and industrial method involves the nucleophilic substitution of 6-chloropyridin-3-ylmethanamine with piperidine under basic conditions. The reaction proceeds as follows:

  • Starting materials: 6-chloropyridin-3-ylmethanamine and piperidine.
  • Base: Sodium hydride or potassium carbonate to deprotonate piperidine and enhance nucleophilicity.
  • Solvent: Polar aprotic solvents or alcohols (e.g., methanol).
  • Conditions: Heating at elevated temperatures (e.g., 140 °C) for extended periods (up to 20 hours).
  • Workup: Extraction with dichloromethane, washing, and purification by column chromatography.

This method yields (6-(Piperidin-1-yl)pyridin-3-yl)methanamine with moderate to high purity and yield.

Reductive Amination of Cyanohydrins or Aldehydes

An alternative approach involves reductive amination, which is advantageous for selective amine formation:

  • Intermediate: Pyridin-3-ylmethanamine or cyanohydrin derivatives.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) or other boron hydrides.
  • Base: Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to maintain basic conditions.
  • Solvent: Methanol or other alcohols.
  • Temperature: Room temperature to mild heating.
  • Additives: Iron sulfate (FeSO4·7H2O) or other metal salts to suppress side reactions involving cyanide ions.

This method allows for mild reaction conditions and high selectivity, minimizing by-products.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydride, potassium carbonate, DABCO Facilitates nucleophilic substitution or maintains basic medium in reductive amination
Reducing agent Sodium cyanoborohydride (NaBH3CN) Selective reduction of imines to amines
Solvent Methanol, dichloromethane, toluene Methanol preferred for reductive amination
Temperature Room temperature to 140 °C Higher temps for substitution; room temp for reductive amination
Reaction time 12–20 hours Longer times improve conversion
Additives FeSO4·7H2O Suppresses cyanide side reactions

Industrial Production Considerations

  • Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.
  • Catalysts and optimized bases improve yield and reduce impurities.
  • Purification involves extraction, washing, decolorization (e.g., silica, activated charcoal), and evaporation.
  • The hydrochloride salt form is often isolated for stability and handling.

Representative Synthetic Scheme

Step Reactants/Intermediates Reaction Type Conditions/Notes
1 6-chloropyridin-3-ylmethanamine + piperidine Nucleophilic substitution Base (NaH or K2CO3), solvent (MeOH), heat
2 Pyridin-3-ylmethanamine + cyanohydrin Reductive amination NaBH3CN, DABCO, MeOH, room temp
3 Workup and purification Extraction, chromatography DCM extraction, silica gel purification
4 Formation of hydrochloride salt Acidification HCl in ethanol or ether

Research Findings and Data

Antibacterial Activity Correlation

The compound synthesized by these methods exhibits significant antibacterial activity, with minimal inhibitory concentrations (MIC) as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, indicating the importance of high purity synthesis for biological applications.

Compound MIC (mg/mL) Target Bacteria
This compound 0.0048 E. coli
Compound A 0.0195 E. coli
Compound B 0.0098 B. mycoides
Compound C 0.039 Candida albicans

Purity and Yield Data

Method Yield (%) Purity (%) Notes
Nucleophilic substitution 65–80 >95 Requires heating and long reaction times
Reductive amination 70–85 >98 Mild conditions, fewer side products

Chemical Reactions Analysis

Types of Reactions

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Substitution: Various substituted amines or amides, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it valuable in developing therapeutics aimed at specific receptors or enzymes. Notably, it has shown promise as a lead compound for new antimicrobial and anticancer agents:

  • Antimicrobial Activity : In studies comparing various piperidine derivatives, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine exhibited significant efficacy against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations.
  • Cancer Therapy : The compound's inhibitory effects on histone acetyltransferases (HATs), particularly p300/CBP, indicate its potential role in cancer treatment by modulating gene expression. The IC50 value for this activity was approximately 8.6 μM, suggesting moderate inhibitory capacity.

Organic Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create complex chemical libraries for drug discovery. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with tailored properties .

Biological Studies

The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments . Its role in biological systems extends to studying the interactions with enzymes and receptors that govern cellular processes.

Study on Antibacterial Efficacy

A comparative study highlighted the antibacterial properties of this compound against common pathogens. The study utilized various concentrations of the compound and documented complete bacterial death within eight hours against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent.

Inhibitory Effects on Histone Acetyltransferases

Research into the inhibitory effects of this compound on histone acetyltransferases revealed significant findings relevant to cancer therapy. The moderate IC50 value suggests that further optimization could enhance its efficacy as a therapeutic agent targeting epigenetic modifications.

Mechanism of Action

The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through its amine and pyridine groups. These interactions could modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, focusing on substituent variations and their implications:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference ID
This compound 6-Piperidinyl, 3-methanamine C11H17N3 191.28 N/A Discontinued; potential CNS or enzyme target
(6-Methylpyridin-3-yl)methanamine 6-Methyl, 3-methanamine C7H10N2 122.17 56622-54-9 Simpler structure; commercial availability
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine 6-Imidazolyl, 3-methanamine C10H12N4 188.23 953902-13-1 Heterocyclic substituent; PubChem CID: 16786119
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 6-Methoxyethoxy, 3-methanamine C9H14N2O2 182.22 1016724-24-5 Polar substituent; enhanced solubility
[6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl]methanamine 6-Tetrahydroquinolinyl, 3-methanamine C15H17N3 239.32 954567-05-6 Bulky bicyclic substituent; IRRITANT class
(6-Ethoxypyridin-2-yl)methanamine 6-Ethoxy, 2-methanamine C8H12N2O 152.20 MDLMFCD16704283 Ethoxy group; positional isomer

Structural and Functional Insights

Piperidinyl vs. Cyclic Amine Substituents
  • Piperidinyl (Target Compound) : The piperidine ring contributes to moderate lipophilicity and may enhance blood-brain barrier permeability, making it relevant for central nervous system (CNS) drug candidates. Its discontinued status may reflect synthesis challenges or niche applications.
Heterocyclic vs. Alkoxy Substituents
  • Imidazolyl (CAS 953902-13-1) : The imidazole group introduces hydrogen-bonding capacity, which could improve target binding affinity. This compound’s PubChem entry suggests exploratory use in kinase or GPCR studies .
  • Methoxyethoxy (CAS 1016724-24-5) : The ether and methoxy groups enhance water solubility, favoring applications in aqueous formulations or peripheral targets .
Positional Isomerism

Research and Commercial Considerations

  • Synthetic Accessibility : The target compound’s discontinuation contrasts with commercially available analogs like (6-Methylpyridin-3-yl)methanamine, which is simpler to synthesize .
  • Biological Relevance : Methanamine derivatives are frequently explored as enzyme inhibitors (e.g., GSK-3β in ) or receptor ligands. The piperidinyl variant’s structural complexity may align with targets requiring hydrophobic interactions, such as kinases or neurotransmitter receptors.

Biological Activity

The compound (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, a derivative of piperidine and pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Research indicates that compounds containing piperidine and pyridine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, studies have shown that derivatives featuring a similar structure can act as selective agonists for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

Antimycobacterial Activity

Recent studies have highlighted the potential of pyridine derivatives as antimycobacterial agents. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis (M.tb) growth, indicating a promising avenue for tuberculosis treatment .

Table 1: Antimycobacterial Activity of Related Compounds

CompoundMIC (µg/mL)Activity
Compound A (similar structure)0.06Highly active
Compound B0.40Moderately active
Compound C0.88Active

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Research indicates that it may exhibit agonistic activity at the 5-HT1A receptor, which could lead to anxiolytic effects. In vitro studies have shown that certain analogs possess high affinity for 5-HT1A receptors with pKi values greater than 8, suggesting potential therapeutic applications in treating anxiety and depression .

Antioxidant Properties

Pyridine derivatives are recognized for their antioxidant capabilities. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimycobacterial Efficacy

In a study examining various pyridine derivatives, one compound demonstrated an MIC of 0.06 µg/mL against M.tb, showcasing its potential as a lead compound for further development in tuberculosis therapy .

Case Study 2: Neuropharmacological Assessment

Another study focused on the agonistic properties at the 5-HT1A receptor revealed that certain derivatives had an EC50 value indicating potent activity in inhibiting cAMP production in neuronal cells, suggesting a mechanism for anxiolytic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, piperidine reacts with a halogenated pyridine precursor (e.g., 6-chloropyridin-3-yl)methanamine under basic conditions (e.g., K₂CO₃ in DMF or THF) to introduce the piperidin-1-yl group . Optimization includes varying solvents, temperature (e.g., 80–120°C), and stoichiometry to improve yield. Monitoring via TLC or LCMS ensures reaction completion .
  • Key Considerations : Impurities like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) require purification via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodology :

  • LCMS/HPLC : For purity assessment and molecular ion confirmation (e.g., m/z ≈ 206 [M+H]⁺) .
  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine C3-CH₂NH₂ and C6-piperidinyl signals) .
  • X-ray crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Expose to HCl/NaOH (0.1–1M) at 25–60°C for 24–72 hours.
  • Oxidative stress : Treat with H₂O₂ (3–30%) .
  • Thermal stability : Heat at 40–100°C for 1–7 days.
    • Analysis : Monitor degradation products via LCMS and quantify stability using HPLC area normalization .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?

  • Methodology :

  • Dose-response curves : Compare EC₅₀ (functional assays) and Kd (binding assays) to identify off-target effects .
  • Structural analogs : Synthesize derivatives (e.g., modifying the piperidine or methylamine groups) to isolate pharmacophore contributions .
  • Computational docking : Predict binding modes using software like AutoDock to reconcile discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodology :

  • Core modifications : Vary substituents on the pyridine ring (e.g., 6-methoxy or 6-fluoro analogs) to assess electronic effects .
  • Piperidine substitutions : Replace piperidine with pyrrolidine or azepane to probe steric and conformational impacts .
  • Biological evaluation : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and in vivo (e.g., pharmacokinetics in rodent models) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., photochemical or catalytic transformations)?

  • Methodology :

  • DFT calculations : Simulate transition states to predict regioselectivity in reactions like C–H functionalization .
  • Retrosynthetic tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes for complex derivatives .
  • Kinetic studies : Model reaction pathways using software like Gaussian to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) .

Q. What experimental approaches validate the compound’s role as a ligand in coordination chemistry?

  • Methodology :

  • Metal complexation : React with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water; characterize via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .
  • Single-crystal analysis : Confirm coordination geometry using X-ray diffraction .
  • Magnetic susceptibility : Measure for paramagnetic complexes to infer electronic structure .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodology :

  • Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variables .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to assess statistical significance .
  • Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.